2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
The compound “2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic molecule. It belongs to the class of compounds known as imidazopyridines, which are characterized by an imidazo ring fused to a pyridine ring . Imidazopyridines have displayed a broad spectrum of pharmacological and biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . This efficient domino protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Quantum chemical calculations can be used to determine structure parameters in the ground state . These calculations can also provide information about the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, complexes formed between similar ligands and copper (II) salts have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various experimental and theoretical methods. For instance, Fourier transform infrared, Fourier transform Raman and UV–visible spectra can provide information about the compound’s vibrational properties . Additionally, quantum chemical calculations can provide insights into the compound’s electronic structure .Scientific Research Applications
Synthesis Processes
One of the significant applications of this compound is in the synthesis of various organic structures. For instance, it's used in water-mediated hydroamination and silver-catalyzed aminooxygenation processes to produce imidazo[1,2-a]pyridine derivatives (Darapaneni Chandra Mohan et al., 2013). Additionally, it serves as a key element in the synthesis of novel low-molecular weight styryl dyes. These dyes exhibit red-shifted absorption, making them useful in applications requiring specific light absorption characteristics (S. D. Jadhav & N. Sekar, 2017).
Crystal Structure Analysis
The compound is also valuable in crystallography for understanding molecular interactions and structural configurations. Studies have been conducted to analyze the crystal structure and Hirshfeld surface of imidazo[1,2-a]pyridine derivatives, which are closely related to the chemical (G. Dhanalakshmi et al., 2018). These analyses provide insights into molecular geometries and intermolecular forces that are critical for designing new materials and pharmaceuticals.
Photophysical Properties
Investigations into the photophysical properties of similar compounds have been conducted. These studies are essential for applications in material sciences, especially in the development of novel light-emitting materials (R. Deore et al., 2015). Such research can lead to the creation of new light-sensitive or emitting molecules for use in electronic displays, sensors, and other photonic devices.
Optical Properties and Material Synthesis
The compound is used in the synthesis of derivatives that exhibit significant Stokes' shifts and quantum yields in their optical properties. This property is crucial for the development of luminescent materials and sensors (G. Volpi et al., 2017). Materials with large Stokes' shifts are particularly valuable in fluorescence microscopy and other imaging techniques where clarity and distinction of signals are critical.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-5-9-18-13(10-19)15(17-16(11)18)12-7-3-4-8-14(12)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZBDYLRXIGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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